molecular formula C10H10BrNO3 B5614898 2-[(2-bromopropanoyl)amino]benzoic acid

2-[(2-bromopropanoyl)amino]benzoic acid

Cat. No.: B5614898
M. Wt: 272.09 g/mol
InChI Key: VGMGYDXXIPRSOI-UHFFFAOYSA-N
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Description

2-[(2-Bromopropanoyl)amino]benzoic acid is a benzoic acid derivative featuring a brominated propanoyl amide substituent at the 2-position of the aromatic ring. Its structure combines the carboxylic acid group (providing acidity and hydrogen-bonding capacity) with a bromine atom, which enhances steric bulk and electronic effects. The bromine atom may influence reactivity in nucleophilic substitution reactions, while the amide linkage contributes to intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

2-(2-bromopropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(11)9(13)12-8-5-3-2-4-7(8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGYDXXIPRSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Receptor Binding Studies

Several benzoic acid derivatives with modified substituents have been studied for their receptor-binding properties. For example:

  • 2-Benzoylbenzoic acid and its derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid, 2-(4-methoxybenzoyl)benzoic acid) exhibit lower ΔGbinding values for T1R3 receptors compared to saccharin and acesulfame, suggesting weaker interactions with sweet-taste receptors. The methyl and methoxy groups in these analogues reduce binding affinity, likely due to steric hindrance or reduced polarity .
  • 2-[(2-Bromobenzene)sulfonamido]benzoic acid replaces the bromopropanoyl group with a bromobenzenesulfonamide moiety.

Table 1: Thermodynamic and Structural Comparison of Benzoic Acid Derivatives

Compound Substituent ΔGbinding (kcal/mol) Key Interactions
2-[(2-Bromopropanoyl)amino]BA Bromopropanoyl amide Not reported H-bonding, halogen bonding
2-Benzoylbenzoic acid Benzoyl -8.2 Hydrophobic, π-π stacking
2-(4-Methylbenzoyl)benzoic acid 4-Methylbenzoyl -7.9 Steric hindrance
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxybenzoyl -7.5 Polar interactions

Data adapted from receptor docking studies .

Cytotoxicity and Bioactivity

Benzoic acid derivatives with amino or acylated amino groups have been evaluated for cytotoxic effects:

  • 2-Acetylaminobenzoic acid methyl ester (Av7) and 2-[2’-hydroxy-2’’-methylpropionylamino]benzoic acid methyl ester (Av9), isolated from Aconitum vaginatum, showed moderate cytotoxicity against human cancer cell lines (AGS, Hepg2, A549). Their activity is attributed to the acylated amino groups, which may disrupt cell membrane integrity or enzyme function .
  • 2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]benzoic acid (2), a sulfonamide derivative from Tupistra chinensis, displayed weak cytotoxicity, highlighting the importance of substituent choice. The sulfonyl group may reduce cell permeability compared to brominated or acylated analogues .

Table 2: Cytotoxicity of Selected Benzoic Acid Derivatives

Compound Substituent IC50 (μM) Cell Lines Tested
Av7 Acetylaminobenzoic ester 15–30 AGS, Hepg2, A549
Av9 Hydroxypropionylamide 10–25 AGS, Hepg2, A549
2-[(2-Bromopropanoyl)amino]BA Bromopropanoyl amide Not tested N/A
Compound 2 (sulfonamide) Biphenylsulfonamide >100 HCT116, HT29, A549, H1299

Data from cytotoxicity assays .

Physicochemical Properties

  • Acidity: The carboxylic acid group (pKa ~2–3) and bromopropanoyl amide (pKa ~9–10) create pH-dependent solubility, critical for pharmacokinetic optimization .
  • Thermal Stability : Brominated compounds generally exhibit lower thermal stability than methyl or methoxy derivatives due to weaker C-Br bonds .

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